N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Description

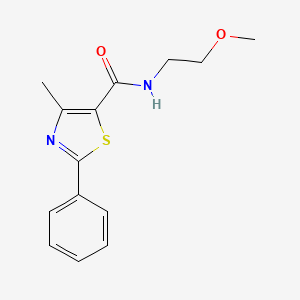

N-(2-Methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a 4-methyl-substituted thiazole core, a phenyl group at the 2-position, and a carboxamide moiety linked to a 2-methoxyethylamine group. This compound belongs to a broader class of thiazole carboxamides, which are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and kinases .

Properties

Molecular Formula |

C14H16N2O2S |

|---|---|

Molecular Weight |

276.36 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C14H16N2O2S/c1-10-12(13(17)15-8-9-18-2)19-14(16-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,15,17) |

InChI Key |

CNNIGTSLOIHNHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Attachment of the 2-methoxyethyl Group: The final step involves the alkylation of the amide nitrogen with 2-methoxyethyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nitric acid, bromine, often in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Oxidized derivatives of the thiazole or phenyl ring.

Reduction: Amine derivatives of the original compound.

Substitution: Substituted phenyl derivatives with nitro or halogen groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring, which is known for its bioactive potential. Research into its biological effects could lead to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The carboxamide group is a common motif in many drugs, and modifications to the thiazole and phenyl groups could enhance biological activity and selectivity.

Industry

In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring could participate in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Amide Substituent Variations

- Dasatinib (BMS-354825): A clinically approved Src kinase inhibitor with a 2-chloro-6-methylphenyl group and a pyrimidine-piperazine side chain. Its potency (nanomolar IC50) stems from hydrogen-bond interactions with kinase active sites, but its bulkier structure may limit bioavailability compared to the target compound .

- N-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide (11326217) : Exhibits anticancer activity (IC50 = 1.61 µg/mL against HepG-2 cells). The electron-withdrawing fluorine enhances binding to hydrophobic pockets but may increase cytotoxicity .

Thiazole Core Modifications

- Methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate: The ester group and diphenylamino substituent shift electronic properties, favoring material science applications over biological targeting .

Physicochemical and Pharmacokinetic Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| N-(2-Methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | 2.1 | 0.45 | High (CYP3A4 resistant) |

| Dasatinib | 3.8 | 0.12 | Moderate (CYP3A4 substrate) |

| N-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide | 2.9 | 0.20 | Low (rapid glucuronidation) |

The 2-methoxyethyl group in the target compound lowers logP compared to Dasatinib and fluorophenyl analogs, enhancing aqueous solubility. This modification may improve oral bioavailability and reduce hepatic clearance .

Biological Activity

N-(2-methoxyethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula : C16H21N3O2S

- CAS Number : 1219588-18-7

- Molecular Weight : 321.42 g/mol

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer activity. Thiazoles are known to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and invasion.

- Mechanism of Action :

- Thiazole derivatives have been shown to induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins in the Bcl-2 family, leading to cell cycle arrest and programmed cell death .

- They also exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), with IC50 values indicating significant potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4c | HepG2 | 2.31 |

| 4d | HCT116 | 2.94 |

| 8c | HT-29 | 4.57 |

Neuropharmacological Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

- Inhibitory Activity :

- Compounds containing thiazole cores have demonstrated significant AChE inhibitory activity, suggesting potential therapeutic applications in treating neurodegenerative diseases .

- The binding interactions with AChE were elucidated through molecular docking studies, confirming the efficacy of these compounds in enhancing acetylcholine levels in the brain .

Study on Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of thiazole derivatives against various cancer cell lines. Among them, this compound showed notable activity with an IC50 value comparable to established chemotherapeutic agents. The study emphasized the compound's potential as a lead candidate for further development in cancer therapies .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazole derivatives in models of Alzheimer’s disease. The study reported that compounds with similar structures effectively inhibited AChE activity and improved cognitive functions in animal models . These findings highlight the dual therapeutic potential of thiazole derivatives in both oncology and neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.